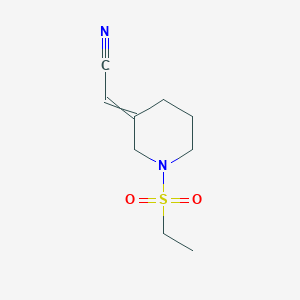
3,7-Dimethyl-2,4,6-octatrienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethyl-2,4,6-octatrienoic acid is an organic compound with the molecular formula C10H14O2 It is a member of the octatrienoic acid family, characterized by the presence of three conjugated double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-2,4,6-octatrienoic acid typically involves the use of starting materials such as isoprene and acrolein. One common synthetic route includes the following steps:
Diels-Alder Reaction: Isoprene reacts with acrolein to form a cyclohexene derivative.
Oxidation: The cyclohexene derivative undergoes oxidation to form a diketone intermediate.
Dehydration: The diketone intermediate is dehydrated to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalytic Reactions: Using catalysts to enhance the reaction rate and selectivity.
Purification: Employing techniques such as distillation and crystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dimethyl-2,4,6-octatrienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives and other substituted compounds.
Applications De Recherche Scientifique
3,7-Dimethyl-2,4,6-octatrienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3,7-Dimethyl-2,4,6-octatrienoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, inflammation, and cell signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Geranic Acid: Another member of the octatrienoic acid family with similar structural features.
Nerolic Acid: A double bond isomer of geranic acid with comparable chemical properties.
Retinoic Acid: A related compound with significant biological activities, particularly in cell differentiation and growth.
Uniqueness
3,7-Dimethyl-2,4,6-octatrienoic acid is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical reactivity and biological activities
Propriétés
Formule moléculaire |
C20H22O2 |
|---|---|
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
(2E,4E,6E)-8-(3,4-dihydro-2H-naphthalen-1-ylidene)-3,7-dimethylocta-2,4,6-trienoic acid |
InChI |
InChI=1S/C20H22O2/c1-15(7-5-8-16(2)14-20(21)22)13-18-11-6-10-17-9-3-4-12-19(17)18/h3-5,7-9,12-14H,6,10-11H2,1-2H3,(H,21,22)/b8-5+,15-7+,16-14+,18-13? |
Clé InChI |
PPGNMFUMZSAZCW-YCKRFSHJSA-N |
SMILES isomérique |
C/C(=C\C(=O)O)/C=C/C=C(\C)/C=C1CCCC2=CC=CC=C21 |
SMILES canonique |
CC(=CC(=O)O)C=CC=C(C)C=C1CCCC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)butanoic acid](/img/structure/B11825356.png)



![Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11825378.png)

![2-(Tert-butyl) 3-methyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B11825387.png)
![(3s,3Ar,6ar)-3-hydroxy-3,3a,4,6a-tetrahydro-2h-cyclopenta[b]furan-2-one](/img/structure/B11825390.png)
![[2-[(8S,10S,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate](/img/structure/B11825405.png)





